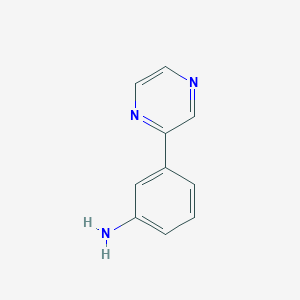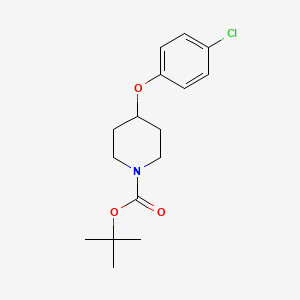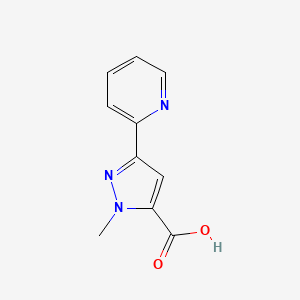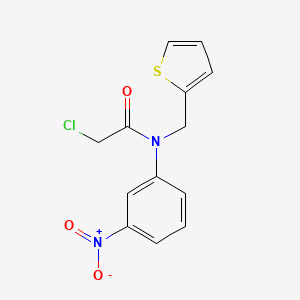
2-Chloro-N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamide
Descripción general
Descripción
The compound is a type of acetamide, which are molecules known to have various biological activities . Acetamides are often used in the synthesis of a variety of pharmaceuticals .
Synthesis Analysis
While specific synthesis information for this compound is not available, a similar compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, has been synthesized using p-nitroaniline as a raw material, carrying out an acyl chlorination reaction with a chloroacetic agent .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
In the synthesis of a similar compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, an acyl chlorination reaction was carried out with a chloroacetic agent .Aplicaciones Científicas De Investigación
Thiophene Analogues in Carcinogenicity Studies
Studies on thiophene analogues, like those of benzidine and 4-aminobiphenyl, provide insights into the carcinogenic potential of structurally related compounds. These analogues were synthesized and evaluated for potential carcinogenicity through in vitro assays, indicating their relevance in understanding the carcinogenic risks associated with chemical exposure and the mechanism behind it. The exploration of these compounds aids in the broader understanding of chemical structure-activity relationships and carcinogenic potential, highlighting the importance of chemical analogues in toxicological research (Ashby et al., 1978).
Advanced Oxidation Processes (AOPs) for Environmental Remediation
The degradation of acetaminophen, a compound structurally distinct but relevant due to its wide use and environmental impact, by AOPs has been extensively studied. This research outlines the kinetics, mechanisms, and by-products of acetaminophen degradation, contributing to environmental science by addressing the removal of recalcitrant compounds from water. It underscores the significance of AOPs in treating pharmaceutical pollutants, thereby reducing their ecological footprint (Qutob et al., 2022).
Nitrogenous Disinfection By-Products (N-DBPs) in Water
Research on N-DBPs, including haloacetamides, highlights the environmental and health risks posed by these compounds found in drinking water. The study provides a comprehensive review of their occurrence, formation, and removal strategies, essential for understanding the impacts of water treatment processes on public health and environmental safety. It illustrates the complexity of water treatment and the need for advanced methods to ensure water safety (Bond et al., 2011).
Hepatoprotective and Nephroprotective Activities of Natural Compounds
Investigations into the protective effects of natural compounds like chrysin against various drugs and toxic agents emphasize the role of scientific research in identifying potential therapeutic agents. These studies delve into the biochemical and molecular mechanisms behind the hepatoprotective and nephroprotective activities, demonstrating how scientific research contributes to drug discovery and development for mitigating the adverse effects of toxins (Pingili et al., 2019).
Environmental Fate of Chiral Pollutants
The environmental analysis of chiral pollutants, including certain herbicides and pharmaceuticals, sheds light on the significance of understanding the stereochemical aspects of environmental contaminants. This research helps in elucidating the differential toxicological effects of enantiomers and their fate in the environment, crucial for assessing the environmental impact of chiral compounds and optimizing remediation strategies (Wong, 2006).
Direcciones Futuras
Given the biological activities of similar compounds, further studies could be directed towards determining the mechanism of biological actions of this compound, which would enable fine-tuning at the molecular level, and consequently efficient action towards biological targets and as low toxicity as possible .
Mecanismo De Acción
Target of Action
A similar compound, 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, has been shown to act onpenicillin-binding proteins in Klebsiella pneumoniae . These proteins are essential for bacterial cell wall synthesis, making them a common target for antibacterial drugs .
Mode of Action
The compound likely interacts with its target by binding to the active site, thereby inhibiting the function of the protein . The presence of the chloro atom is thought to improve this effect by stabilizing the molecule in the target enzyme . This interaction leads to the disruption of cell wall synthesis, resulting in cell lysis .
Biochemical Pathways
Given its potential action on penicillin-binding proteins, it can be inferred that it affects thebacterial cell wall synthesis pathway . This would lead to downstream effects such as cell lysis and death .
Pharmacokinetics
The related compound 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide has been reported to have anexcellent pharmacokinetic profile , indicating good parameters for oral use
Result of Action
The result of the compound’s action is likely the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it a potential candidate for the development of new antibacterial drugs .
Propiedades
IUPAC Name |
2-chloro-N-(3-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-8-13(17)15(9-12-5-2-6-20-12)10-3-1-4-11(7-10)16(18)19/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKFSBQBKVSWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N(CC2=CC=CS2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid](/img/structure/B3126340.png)
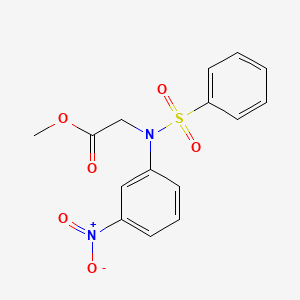
![2-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3126349.png)
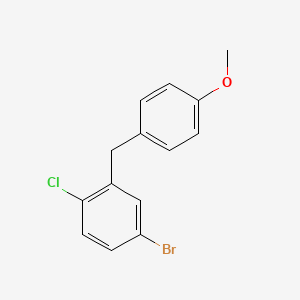
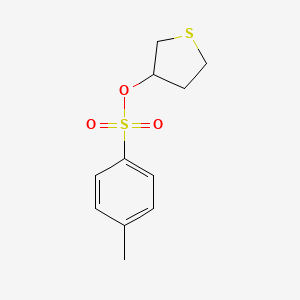

![1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126387.png)
